molecular formula C18H21NO3 B5200995 N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide

N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No. B5200995
M. Wt: 299.4 g/mol
InChI Key: YLIYEVQJJRNHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as EPM, is a synthetic compound that has shown promising results in scientific research. This compound belongs to the class of amides and has been found to have potential applications in various fields, including agriculture, medicine, and materials science.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide is not fully understood. However, it has been proposed that N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX-2, N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide may reduce the production of prostaglandins and hence, inflammation and pain.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have anti-inflammatory and analgesic effects in animal models. In one study, N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide was found to reduce the levels of pro-inflammatory cytokines in the serum of rats with carrageenan-induced paw edema. In another study, N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide was found to reduce the number of writhing responses in mice induced by acetic acid. These findings suggest that N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide may have potential as an anti-inflammatory and analgesic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide is its ease of synthesis. N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide can be synthesized using simple and readily available starting materials. Another advantage of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide is its potential as a building block for the synthesis of novel organic materials. However, one limitation of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide is its relatively low solubility in water, which may make it difficult to use in some experimental settings.

Future Directions

There are several potential future directions for research on N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide. One direction is to investigate the pharmacokinetics and pharmacodynamics of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide in humans. Another direction is to explore the potential of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide as a building block for the synthesis of novel organic materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide and its potential as an anti-inflammatory and analgesic agent.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide involves the reaction of 4-ethylphenol and 4-methoxyphenol with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has been extensively studied for its potential applications in various fields. In agriculture, N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has been found to have herbicidal activity against broadleaf weeds. In medicine, N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has been investigated for its potential as an anti-inflammatory and analgesic agent. N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has also been studied for its potential use in materials science, particularly as a building block for the synthesis of novel organic materials.

properties

IUPAC Name

N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-4-14-5-7-15(8-6-14)19-18(20)13(2)22-17-11-9-16(21-3)10-12-17/h5-13H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIYEVQJJRNHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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